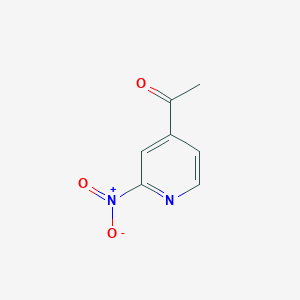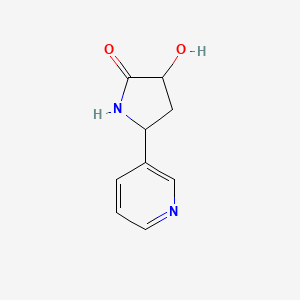
Phosphonic acid, propyl-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, P-propyl-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C9H21O3P. It is also known by other names such as diisopropyl propylphosphonate. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-propyl-, bis(1-methylethyl) ester can be synthesized through several methods. One common synthetic route involves the reaction of propylphosphonic dichloride with isopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, P-propyl-, bis(1-methylethyl) ester often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Phosphonic acid, P-propyl-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .
科学的研究の応用
Phosphonic acid, P-propyl-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphonic acid, P-propyl-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonic acid group is known to form strong bonds with metal ions, which can influence its activity in biological systems .
類似化合物との比較
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the propyl group.
Diisopropyl methylphosphonate: Contains a methyl group instead of a propyl group.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Contains a chlorobenzoyl group instead of a propyl group .
Uniqueness
Phosphonic acid, P-propyl-, bis(1-methylethyl) ester is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .
特性
CAS番号 |
18812-55-0 |
|---|---|
分子式 |
C9H21O3P |
分子量 |
208.23 g/mol |
IUPAC名 |
1-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H21O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
KAAMDOYZZZYLJJ-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)


![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)





![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)


